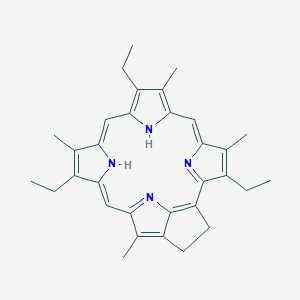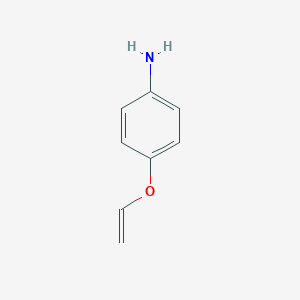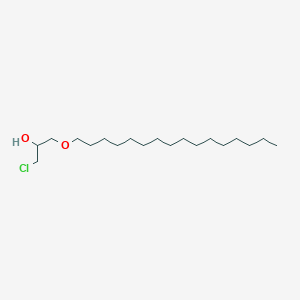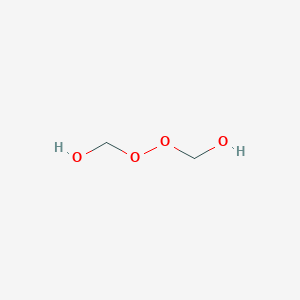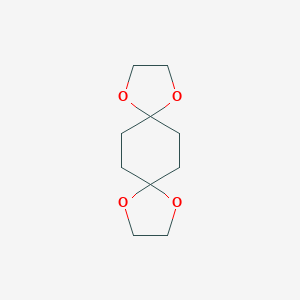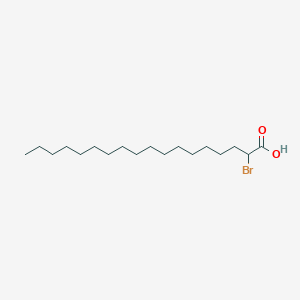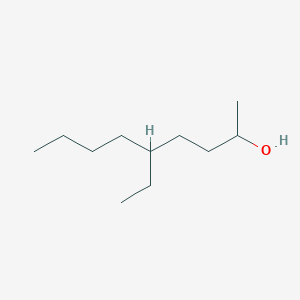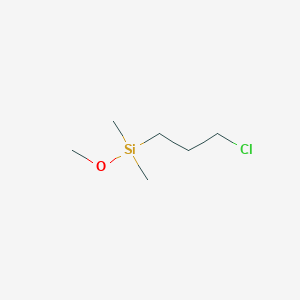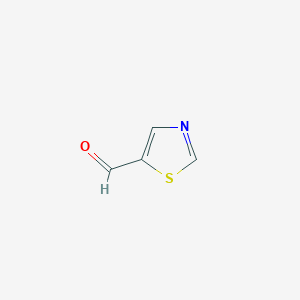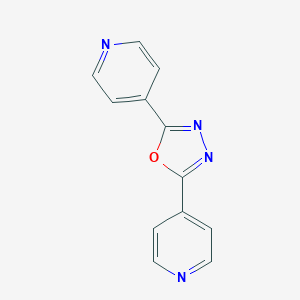
4-(Buta-1,3-dien-1-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Buta-1,3-dien-1-yl)morpholine, also known as BDM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains both a morpholine ring and a conjugated diene. BDM has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 4-(Buta-1,3-dien-1-yl)morpholine is based on its ability to form covalent bonds with nucleophiles, such as amino groups in proteins and nucleic acids. 4-(Buta-1,3-dien-1-yl)morpholine reacts with these nucleophiles through a Michael addition reaction, which results in the formation of a stable adduct. This covalent modification can affect the function of the protein or nucleic acid, leading to changes in their biochemical and physiological properties.
Biochemical and Physiological Effects
4-(Buta-1,3-dien-1-yl)morpholine has been found to have various biochemical and physiological effects, depending on the specific target molecule it interacts with. For example, 4-(Buta-1,3-dien-1-yl)morpholine has been shown to inhibit the activity of the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons. 4-(Buta-1,3-dien-1-yl)morpholine has also been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. In addition, 4-(Buta-1,3-dien-1-yl)morpholine has been found to crosslink proteins and nucleic acids, which can affect their stability and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Buta-1,3-dien-1-yl)morpholine in lab experiments is its ability to form stable covalent adducts with nucleophiles, which can provide insights into the structure and function of proteins and nucleic acids. Another advantage is its versatility, as it can be used as a crosslinking agent, a fluorescent probe, or an inhibitor, depending on the research question. However, one limitation of using 4-(Buta-1,3-dien-1-yl)morpholine is its potential for non-specific binding, which can lead to false positives or artifacts in experiments. Another limitation is the potential for toxicity, as 4-(Buta-1,3-dien-1-yl)morpholine can react with cellular nucleophiles and disrupt cellular processes.
Zukünftige Richtungen
There are several future directions for the use of 4-(Buta-1,3-dien-1-yl)morpholine in scientific research. One direction is the development of more specific and selective 4-(Buta-1,3-dien-1-yl)morpholine derivatives, which can target specific nucleophiles or proteins. Another direction is the use of 4-(Buta-1,3-dien-1-yl)morpholine in the study of protein-protein interactions and complex formation. 4-(Buta-1,3-dien-1-yl)morpholine can be used to crosslink proteins and identify interacting partners, which can provide insights into protein function and regulation. Finally, 4-(Buta-1,3-dien-1-yl)morpholine can be used in the development of new therapeutics, such as drugs that target specific ion channels or receptors.
Synthesemethoden
4-(Buta-1,3-dien-1-yl)morpholine can be synthesized through a three-step process. The first step involves the reaction of morpholine with butadiene in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. The second step involves the addition of a strong base, such as sodium hydride, to the reaction mixture to deprotonate the morpholine ring. The third step involves the addition of a second equivalent of butadiene to the reaction mixture to form 4-(Buta-1,3-dien-1-yl)morpholine. The final product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(Buta-1,3-dien-1-yl)morpholine has been used in various scientific research applications, including in the study of ion channels and receptors, as a crosslinking agent for proteins and nucleic acids, and as a fluorescent probe. 4-(Buta-1,3-dien-1-yl)morpholine has been found to be a useful tool in the study of the structure and function of ion channels, such as the voltage-gated sodium channel and the NMDA receptor. It has also been used as a crosslinking agent to study protein-protein interactions and to stabilize protein structures. In addition, 4-(Buta-1,3-dien-1-yl)morpholine has been used as a fluorescent probe to study the binding of ligands to proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
19352-93-3 |
|---|---|
Produktname |
4-(Buta-1,3-dien-1-yl)morpholine |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
4-buta-1,3-dienylmorpholine |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h2-4H,1,5-8H2 |
InChI-Schlüssel |
IWEIPICHXMWRJU-UHFFFAOYSA-N |
SMILES |
C=CC=CN1CCOCC1 |
Kanonische SMILES |
C=CC=CN1CCOCC1 |
Synonyme |
4-(1,3-Butadienyl)morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




